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Compound of Interest

Compound Name: 1-(Oxolan-3-yl)ethan-1-one

Cat. No.: B057030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-(Oxolan-3-yl)ethan-1-one, also known as 1-(tetrahydrofuran-3-yl)ethanone. Due
to the limited availability of public domain experimental spectra for this specific molecule, this
document presents predicted spectral data based on established spectroscopic principles and
data from analogous structures. Detailed experimental protocols for the acquisition of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

e |[UPAC Name: 1-(Oxolan-3-yl)ethan-1-one[1]

Synonyms: 1-(tetrahydrofuran-3-yl)ethanone, 3-Acetyltetrahydrofuran[1]

Molecular Formula: CeH1002[1]

Molecular Weight: 114.14 g/mol [1]

CAS Number: 114932-86-4[1]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 1-(Oxolan-3-yl)ethan-1-one.

These predictions are based on the analysis of its chemical structure, including the

tetrahydrofuran ring and the acetyl group, and comparison with spectral data of similar

compounds.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~3.8-4.0 m 2H O-CHz (C5)
~3.6-38 m 1H O-CH (C2)
~3.3-35 m 1H CH-C=0 (C3)
~2.15 S 3H CHs
~20-22 m 2H CHz (C4)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~ 209 C=0

~72 O-CH: (C5)

~ 68 O-CH: (C2)

~ 50 CH-C=0 (C3)

~ 30 CH:z (C4)

~ 28 CHs
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IR (Infrared) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~ 2960 - 2850 Medium-Strong C-H stretch (aliphatic)

~ 1715 Strong C=0 stretch (ketone)[1][2]
~ 1100 Strong C-O-C stretch (ether)

MS (Mass Spectrometry)

lonization Mode: Electron lonization (EI)

m/z Relative Intensity Assignment
114 Moderate [M]* (Molecular lon)
99 Moderate [M - CHs]*
[CH3CO-CH-CHZ2]* or fragment
71 Strong ) )
from ring opening
43 Very Strong [CH3CO]J* (Acylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for acquiring the
spectral data of 1-(Oxolan-3-yl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

Dissolve approximately 5-10 mg of 1-(Oxolan-3-yl)ethan-1-one in about 0.6-0.7 mL of
deuterated chloroform (CDCIs).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:
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The NMR spectra should be acquired on a spectrometer operating at a proton frequency of
400 MHz or higher.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

. Data Acquisition:

'H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient
number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to
the low natural abundance of 3C, a larger number of scans (typically 128 or more) will be
necessary to achieve an adequate signal-to-noise ratio.

. Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the resulting spectra.

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of 1-
(Oxolan-3-yl)ethan-1-one between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

Solution: Alternatively, prepare a dilute solution (approx. 1-5%) of the compound in a suitable
solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride,
CCla).

. Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.
Record a background spectrum of the empty sample holder (for neat liquid) or the pure
solvent (for solution).

. Data Acquisition:
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4.

Place the prepared sample in the spectrometer's sample compartment.
Acquire the IR spectrum, typically in the range of 4000-400 cm~1.
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1.

Sample Preparation:

Prepare a dilute solution of 1-(Oxolan-3-yl)ethan-1-one in a volatile organic solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 10-100 pg/mL.

. Instrument Setup:

Utilize a mass spectrometer equipped with an Electron lonization (EI) source.
The instrument is typically coupled to a Gas Chromatography (GC) system for sample
introduction and separation, though direct infusion is also possible.

. Data Acquisition:

Introduce the sample into the ion source.
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
The standard electron energy for El is 70 eV.

. Data Processing:

The instrument's software will generate a mass spectrum displaying the relative abundance
of ions as a function of their m/z ratio.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 1-(Oxolan-3-yl)ethan-1-one.
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Compound Synthesis & Purification

Synthesis of 1-(Oxolan-3-yl)ethan-1-one

Purification (e.g., Chromatography, Distillation)

Spectroscopic Analysis

MLUIRES S Bl 7 IR Spectroscopy Mass Spectrometry

(lH, 13C)

Data Inte vrpretation
A4 \J

Structure Elucidation & Verification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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